molecular formula C16H22N4OS B2845103 3-[3-(4-METHYLPIPERIDINO)PROPYL]-2-THIOXO-2,3-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE CAS No. 896707-66-7

3-[3-(4-METHYLPIPERIDINO)PROPYL]-2-THIOXO-2,3-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B2845103
CAS No.: 896707-66-7
M. Wt: 318.44
InChI Key: XCVUAIYYKDFRKR-UHFFFAOYSA-N
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Description

This compound is a pyrido[2,3-d]pyrimidinone derivative characterized by a 2-thioxo group and a 3-(4-methylpiperidino)propyl substituent. The 4-methylpiperidino propyl chain introduces a tertiary amine, likely improving solubility and enabling interactions with hydrophobic pockets in enzymes or receptors .

Properties

IUPAC Name

3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-12-5-10-19(11-6-12)8-3-9-20-15(21)13-4-2-7-17-14(13)18-16(20)22/h2,4,7,12H,3,5-6,8-11H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVUAIYYKDFRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-METHYLPIPERIDINO)PROPYL]-2-THIOXO-2,3-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-METHYLPIPERIDINO)PROPYL]-2-THIOXO-2,3-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions could introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

3-[3-(4-METHYLPIPERIDINO)PROPYL]-2-THIOXO-2,3-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-[3-(4-METHYLPIPERIDINO)PROPYL]-2-THIOXO-2,3-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The pyrido[2,3-d]pyrimidinone core distinguishes this compound from analogs with alternative fused-ring systems:

  • Thieno[3,2-d]pyrimidinone: A sulfur-containing analog (CAS 334930-07-3) replaces the pyridine ring with thiophene, altering electronic properties and reducing planarity, which may affect DNA intercalation or enzyme inhibition .
  • Quinazolinone: The compound in (Ref: 10-F726867) features a benzene-fused quinazolinone core, increasing hydrophobicity and steric bulk compared to the pyrido-pyrimidinone scaffold .
Table 1: Core Heterocycle Comparison
Compound Core Key Features Potential Impact on Bioactivity
Pyrido[2,3-d]pyrimidinone Planar, hydrogen-bonding sites Enhanced target binding
Thieno[3,2-d]pyrimidinone Sulfur atom, reduced planarity Altered electron distribution
Quinazolinone Benzene-fused, hydrophobic Increased membrane permeability

Substituent Variations

Piperidine/Piperazine Derivatives
  • 4-Ethylpiperazin-1-yl () : The ethylpiperazine group adds a second nitrogen, increasing polarity and solubility but possibly reducing blood-brain barrier penetration .
  • 4-Cyclopropylpiperazin-1-yl () : The cyclopropyl group enhances rigidity and may improve metabolic stability .
Table 2: Substituent Effects on Pharmacokinetics
Substituent Polarity Metabolic Stability Example Compound
4-Methylpiperidino Propyl Moderate High Target Compound
4-Ethylpiperazin-1-yl High Moderate derivatives
3,4-Dimethoxyphenyl Ethyl Low Low compound

Thioxo Group Positioning

The 2-thioxo group in the target compound contrasts with analogs like 4-thioxo-pyrido[2,3-d]pyrimidinone (). The 2-position allows tautomerization between thiol and thione forms, which may stabilize interactions with metal ions or cysteine residues in enzymes . In contrast, a 4-thioxo group (as in ) could alter ring conjugation and reduce hydrogen-bonding capacity.

Biological Activity

3-[3-(4-Methylpiperidino)propyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the quinazoline family. This compound is characterized by its thioxo group and a dihydropyridine structure, which contribute to its unique chemical properties and potential biological activities. Although specific research on this compound is limited, it exhibits significant promise in various pharmacological applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H18N4S\text{C}_{13}\text{H}_{18}\text{N}_4\text{S}

This compound features a thioxo group at the second position of the pyrimidine ring and a 4-methylpiperidine moiety that enhances its lipophilicity, potentially improving its interaction with biological targets.

Research indicates that compounds with similar structures often act through diverse mechanisms, including enzyme inhibition and receptor interactions. Specifically, this compound has shown significant activity as an inhibitor of voltage-gated sodium channels , particularly NAV1.8. This inhibition is critical for its potential use in treating pain disorders.

Anticancer Properties

Furthermore, studies suggest that modifications to this compound's structure could enhance its efficacy against various cancer cell lines by inducing apoptosis. The modulation of apoptosis regulators such as Bax and Bcl-2 indicates a mechanism through which this compound may exert its anticancer effects.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the potential biological activities associated with different substitutions:

Compound NameStructural FeaturesBiological Activity
6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneBromine substitution at position 6Potential anticancer activity
7-chloroquinazolin derivativesChlorine substitution at position 7Sodium channel inhibition
4-methylpiperazine derivativesPiperazine instead of piperidineModulated central nervous system effects

This table illustrates how structural variations can influence biological activity and therapeutic potential.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have been investigated extensively:

  • Voltage-Gated Sodium Channel Inhibition : Research has demonstrated that certain quinazolinones effectively inhibit sodium channels implicated in pain signaling pathways. This suggests that the target compound may share similar pathways for analgesic effects.
  • Anticancer Mechanisms : Compounds with structural similarities have shown promise in inducing apoptosis in cancer cells. For instance, studies on quinazoline derivatives indicate their ability to modulate apoptotic pathways effectively.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity or bioactivity?

  • Methodological Answer : Perform X-ray crystallography or DFT calculations to determine bond angles, hybridization states, and electronic distribution. Compare with structurally related pyrido[2,3-d]pyrimidinone derivatives (e.g., thieno[3,2-d]pyrimidinones in ) to identify conserved pharmacophoric motifs. Use NMR spectroscopy (1H/13C) to confirm substituent positions and tautomeric equilibria, particularly the thioxo group’s impact on ring planarity .

Q. What synthetic routes are most efficient for producing this compound at laboratory scale?

  • Methodological Answer : Optimize multi-step synthesis via nucleophilic substitution at the pyrimidinone core, followed by alkylation of the 4-methylpiperidine moiety. Reference protocols for analogous compounds (e.g., ) suggest using inert-atmosphere reflux with catalysts like Pd(OAc)₂ for coupling reactions. Purify intermediates via flash chromatography (silica gel, gradient elution) and confirm purity via HPLC-MS .

Q. How can researchers validate the compound’s stability under experimental conditions (e.g., aqueous buffers, UV light)?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products under varying pH (2–12), temperatures (4–40°C), and light exposure. Compare degradation kinetics with structurally similar thioxo-pyrimidinones () to infer susceptibility to hydrolysis or photoisomerization .

Advanced Research Questions

Q. How do conflicting reports on this compound’s biological activity (e.g., antimicrobial vs. anti-inflammatory) arise, and how can they be resolved?

  • Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., RAW 264.7 for inflammation, Staphylococcus aureus for antimicrobial activity) with standardized protocols (). Control for solvent effects (DMSO concentrations ≤0.1%) and use orthogonal assays (e.g., ELISA for cytokines, broth microdilution for MIC). Cross-reference with structural analogs (e.g., LM-1554 in ) to identify substituent-dependent activity shifts .

Q. What experimental design strategies minimize bias when testing this compound’s mechanism of action?

  • Methodological Answer : Adopt a randomized block design (as in ) with blinded sample processing. Use CRISPR-edited cell lines (e.g., KO models for suspected targets like PI3K or COX-2) to confirm specificity. Pair in vitro results with molecular docking simulations (AutoDock Vina) to prioritize plausible binding sites on proteins sharing the pyrimidinone scaffold’s targets .

Q. How can researchers reconcile discrepancies in pharmacokinetic data (e.g., bioavailability vs. metabolic clearance) across species?

  • Methodological Answer : Conduct interspecies allometric scaling using plasma concentration-time profiles from rodents, canines, and primates. Apply PBPK modeling (GastroPlus) to account for species-specific CYP450 metabolism. Validate with in vitro hepatocyte assays and metabolite profiling (LC-QTOF-MS) to identify oxidation or glucuronidation pathways .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s solubility often conflict with experimental measurements?

  • Methodological Answer : Use COSMO-RS or Abraham solvation models to refine in silico predictions, incorporating solvent-accessible surface area (SASA) calculations. Experimentally, measure solubility via shake-flask method in biorelevant media (FaSSIF/FeSSIF) and compare with logP values from octanol-water partitioning. Discrepancies may arise from unaccounted polymorphic forms or aggregation states .

Theoretical Framework Integration

Q. How can the compound’s potential environmental impact be assessed within a One Health framework?

  • Methodological Answer : Follow the INCHEMBIOL project ( ) to study abiotic/biotic degradation pathways. Use OECD 301/307 tests for biodegradation in soil/water matrices. Model bioaccumulation potential via quantitative structure-activity relationships (QSAR) and cross-validate with trophic magnification studies in aquatic ecosystems .

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